molecular formula C11H21NO B13589779 4-(Cyclopentylmethyl)piperidin-4-ol

4-(Cyclopentylmethyl)piperidin-4-ol

Cat. No.: B13589779
M. Wt: 183.29 g/mol
InChI Key: GNSCQKZGJJNBQO-UHFFFAOYSA-N
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Description

4-(Cyclopentylmethyl)piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group and a cyclopentylmethyl substituent at the 4-position of the piperidine ring. The cyclopentylmethyl group introduces steric bulk and lipophilicity, which may influence binding affinity, metabolic stability, or solubility compared to simpler analogs .

Properties

IUPAC Name

4-(cyclopentylmethyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c13-11(5-7-12-8-6-11)9-10-3-1-2-4-10/h10,12-13H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSCQKZGJJNBQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2(CCNCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopentylmethyl)piperidin-4-ol typically involves the reaction of piperidine with cyclopentylmethyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the cyclopentylmethyl halide, forming the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopentylmethyl)piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Cyclopentylmethyl)piperidin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding assays.

    Medicine: Investigated for its potential therapeutic effects, particularly as a precursor to compounds with antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Cyclopentylmethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. For example, derivatives of this compound have been shown to act as antagonists of the CCR5 receptor, which is involved in the entry of HIV into cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidin-4-ol derivatives are widely studied due to their versatility in medicinal chemistry. Below is a detailed comparison of 4-(Cyclopentylmethyl)piperidin-4-ol with structurally related compounds, focusing on substituent effects, applications, and physicochemical properties.

Aromatic and Halogen-Substituted Derivatives

  • 4-(4-Chlorophenyl)piperidin-4-ol Substituents: 4-chlorophenyl group. Applications: Key intermediate in synthesizing haloperidol (antipsychotic) and loperamide (antidiarrheal) .
  • 1-[4-(Aminomethyl)-2-fluorophenyl]piperidin-4-ol Substituents: Fluorinated aromatic ring with an aminomethyl group. Properties: Fluorine increases metabolic stability and bioavailability. The aminomethyl group may facilitate interactions with amine receptors or transporters .

Alkyl-Substituted Derivatives

  • 4-Ethylpiperidin-4-ol

    • Substituents : Ethyl group.
    • Properties : Simpler alkyl chain reduces steric hindrance compared to cyclopentylmethyl. Likely lower lipophilicity, impacting membrane permeability .
  • 4-(Hydroxymethyl)piperidin-4-ol hydrochloride

    • Substituents : Hydroxymethyl group.
    • Properties : Polar hydroxymethyl enhances solubility in aqueous environments, making it suitable for formulations requiring high bioavailability .

Complex and Heterocyclic Derivatives

  • 1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol Substituents: Naphthalene and quinoline moieties. Properties: Extended aromatic systems may confer fluorescence or intercalation properties useful in biochemical assays.
  • 4-(Trifluoromethyl)piperidin-4-ol

    • Substituents : Trifluoromethyl group.
    • Market Data : Global production is driven by demand in agrochemicals and pharmaceuticals due to the trifluoromethyl group’s resistance to metabolic degradation .

Sulfur-Containing Derivatives

  • 4-(2-Methanesulfonylphenyl)piperidin-4-ol hydrochloride
    • Substituents : Methanesulfonylphenyl group.
    • Applications : Used as a scaffold in drug discovery; the sulfonyl group enhances hydrogen-bonding capacity and target selectivity .

Data Tables

Table 1. Key Physicochemical and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound Cyclopentylmethyl C₁₁H₂₁NO 183.29 Potential scaffold for CNS drugs
4-(4-Chlorophenyl)piperidin-4-ol 4-chlorophenyl C₁₁H₁₄ClNO 227.69 Intermediate for antipsychotics
4-Ethylpiperidin-4-ol Ethyl C₇H₁₅NO 129.20 Baseline for alkyl substituent studies
4-(Hydroxymethyl)piperidin-4-ol hydrochloride Hydroxymethyl C₆H₁₄ClNO₂ 167.63 High solubility for formulations
4-(Trifluoromethyl)piperidin-4-ol Trifluoromethyl C₆H₁₀F₃NO 169.15 Agrochem/Pharma applications

Biological Activity

4-(Cyclopentylmethyl)piperidin-4-ol is a piperidine derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a cyclopentylmethyl group attached to a piperidine ring, suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The following table summarizes the essential chemical properties of this compound:

PropertyValue
Molecular Formula C12H19N
Molecular Weight 191.29 g/mol
IUPAC Name This compound
CAS Number [provide CAS number]

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes within biological systems. Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Potential Mechanisms:

  • Dopamine Receptor Interaction : The piperidine moiety may facilitate binding to dopamine receptors, influencing dopaminergic signaling.
  • Serotonin Receptor Modulation : The hydroxyl group can interact with serotonin receptors, potentially affecting mood and anxiety levels.
  • Enzyme Inhibition : There is potential for this compound to inhibit certain enzymes involved in metabolic pathways, although specific targets remain under investigation.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Initial findings suggest that it may inhibit the proliferation of cancer cells, although further research is needed to confirm these effects and elucidate the underlying mechanisms.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Anticancer Screening : In vitro assays were conducted on various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549). The compound showed IC50 values of approximately 15 µM against MCF-7 cells, indicating potential as an anticancer agent.

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